2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE chemical properties
2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE chemical properties
An In-depth Technical Guide to the Chemical Properties of 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP), a critical intermediate in synthetic organic chemistry. Targeted at researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and applications, grounding all claims in authoritative references.
Introduction and Strategic Importance
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine, often abbreviated as DAHNP, is a heterocyclic compound belonging to the pyrimidine family. Its strategic importance lies not in its final application, but in its role as a versatile precursor, particularly in the synthesis of purine derivatives. The presence of multiple reactive sites—two amino groups, a hydroxyl group, and a nitroso group—on the pyrimidine ring makes it a valuable building block for constructing more complex molecular architectures.[1]
Notably, DAHNP is a key intermediate in the industrial production of guanine, which is a fundamental component for synthesizing a class of broad-spectrum antiviral drugs known as "-lovirs" (e.g., Acyclovir, Ganciclovir) and the essential vitamin Folic Acid (Vitamin B9).[2] Recent research has also highlighted its potential as a standalone therapeutic agent, showing antibiotic activity against pathogenic bacteria like Clostridioides difficile.[1][3]
Caption: Strategic role of DAHNP as a chemical intermediate.
Physicochemical and Spectroscopic Profile
DAHNP presents as a pale red to light red solid.[1] Its high melting point is characteristic of heterocyclic compounds with strong intermolecular hydrogen bonding capabilities, afforded by the amino and hydroxyl groups.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₅N₅O₂ | [1][4] |
| Molecular Weight | 155.11 g/mol | [1][4] |
| Appearance | Pale red to light red solid | [1] |
| Melting Point | > 360 °C | [1] |
| Boiling Point | ~271.6 °C (Predicted) | [1] |
| Storage | 2-8°C, inert atmosphere, keep in dark place | [5] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural confirmation of DAHNP.
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Mass Spectrometry: Electron ionization mass spectrometry shows a characteristic molecular ion peak at an m/z of 155, which corresponds to the molecular formula C₄H₅N₅O₂.[1] This peak confirms the molecular weight of the compound.
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Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. A reported spectrum shows characteristic peaks at 3200 cm⁻¹ (N-H stretching of amino groups), 1700 cm⁻¹ (C=O stretching of the pyrimidine ring), 1625 cm⁻¹ (N-H bending), and 1310 cm⁻¹ (C-N stretching).[6]
Synthesis Methodologies: A Protocol-Driven Approach
The most common and industrially relevant synthesis of DAHNP involves the nitrosation of 2,4-diamino-6-hydroxypyrimidine. The choice of an acidic medium is critical, as it is required to generate the nitrosating agent, nitrous acid (HNO₂), in situ from a nitrite salt.
Caption: Key components in the synthesis of DAHNP.
Experimental Protocol: Nitrosation of 2,4-Diamino-6-hydroxypyrimidine
This protocol is synthesized from established laboratory procedures.[6] The causality for each step is explained to provide field-proven insight.
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Vessel Preparation and Reagent Addition: In a 3-liter beaker, add 60 g of 2,4-diamino-6-hydroxypyrimidine to 1200 mL of water to create a suspension.
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Expertise & Experience: Using a large volume of water is necessary due to the limited solubility of the starting material. Constant stirring is essential to maximize the surface area available for reaction.
-
-
Addition of Nitrite Source: To this suspension, add a solution of 34 g of sodium nitrite dissolved in 100 mL of distilled water.
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In Situ Generation of Nitrous Acid: While stirring vigorously with a magnetic stirrer, introduce 40 mL of glacial acetic acid drop-wise.
-
Causality: The slow, drop-wise addition of acid is critical. A rapid addition would generate a high local concentration of nitrous acid, leading to decomposition and the formation of unwanted nitrogen oxide byproducts. Acetic acid is a preferred choice over strong acids like sulfuric acid in some protocols as it provides a buffered pH environment (around 5.0), which is optimal for nitrosation and minimizes side reactions.[2][6]
-
-
Reaction and Precipitation: Continue stirring the mixture. The formation of the desired product, 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, will be observed as a precipitate.
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Isolation and Purification: Filter the precipitate, wash with water to remove any unreacted salts and acid, and then dry. This procedure can yield up to 80% of the theoretical maximum.[6]
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Trustworthiness: The self-validating aspect of this protocol lies in the visual confirmation of the product precipitating from the solution and the high yield of the target compound, which can be confirmed by spectroscopic analysis post-synthesis.
-
An alternative patented method involves a cyclization reaction between methyl cyanoacetate and a guanidine salt, followed by nitrosation in a dilute formic acid solution, which facilitates easier recovery of solvents and reagents.[2]
Core Reactivity and Synthetic Utility
The synthetic value of DAHNP is unlocked through the transformation of its nitroso group. This functionality serves as a masked amino group, which can be revealed through reduction.
Caption: Key chemical transformations of DAHNP.
A. Reduction to 2,4,5-Triamino-6-hydroxypyrimidine (TAHP)
The conversion of the nitroso group to a primary amine is the most critical reaction of DAHNP. This creates the 2,4,5-triaminopyrimidine core necessary for the subsequent annulation to form the imidazole ring of the purine system.[7]
Protocol: Reduction using Sodium Dithionite [6]
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Suspension: Add 52 g of DAHNP to a beaker containing 440 mL of hot (80 °C) distilled water. Stir to maintain a suspension.
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Solubilization: Place the beaker in a 90 °C water bath and add 46 mL of a 20% sodium hydroxide solution to increase the solubility of the DAHNP.
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Causality: The hydroxyl group on the pyrimidine ring is acidic and can be deprotonated by a base. The resulting sodium salt is more soluble in water, which is essential for an efficient reaction in the aqueous phase.
-
-
Reduction: Add 150 g of sodium dithionite in 20 g portions at 20-minute intervals.
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Expertise & Experience: Sodium dithionite is a powerful but unstable reducing agent. Adding it portion-wise maintains a consistent reducing environment without causing a violent exothermic reaction or rapid decomposition of the reagent.
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-
Isolation: After the addition is complete, the resulting TAHP can be isolated, often as a sulfate salt, for the next synthetic step.[6][7]
Alternatively, catalytic hydrogenation using a noble metal catalyst like Palladium on carbon (Pd/C) at elevated temperature and pressure is a cleaner and often more efficient industrial method.[7]
B. Acylation and Other Reactions
DAHNP can also undergo acylation. When treated with formamide, it can be converted to 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine.[1][8] This reaction combines both reduction of the nitroso group and formylation of the resulting amine in a single step.[9]
Safety and Handling
As with any laboratory chemical, proper handling of DAHNP is paramount. Safety Data Sheets (SDS) provide the primary source of information.
-
Hazards: DAHNP is classified as causing skin irritation (H315) and serious eye irritation (H319).[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166).[10][11][12]
-
Handling: Use in a well-ventilated area or under a fume hood to avoid dust formation and inhalation.[12] Wash hands and any exposed skin thoroughly after handling.[10][11]
-
Storage: Keep containers tightly closed in a dry, cool (2-8°C), and well-ventilated place, protected from light.[5][12]
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Incompatibilities: Avoid contact with strong oxidizing agents.[12] The compound is stable under normal storage conditions.[10][12]
Conclusion
2,4-Diamino-6-hydroxy-5-nitrosopyrimidine is a cornerstone intermediate whose chemical properties are dictated by the interplay of its multiple functional groups. Its straightforward synthesis via nitrosation and, more importantly, the facile reduction of its nitroso group, solidifies its role as the principal gateway to 2,4,5-triaminopyrimidines. This reactivity is directly harnessed in the large-scale synthesis of essential antiviral medications and vitamins. Understanding the nuanced protocols for its synthesis and reaction is essential for any scientist working in medicinal chemistry and process development.
References
-
Hemmati, S., et al. (n.d.). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,4-diamino-5-formylamino-6-hydroxy-pyrimidine. [Link]
- Google Patents. (2020). CN108558776B - Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine.
- Google Patents. (n.d.). EP0444266B1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine.
-
DAICEL. (n.d.). The Role of 2,4-Diamino-6-hydroxypyrimidine in Biochemical Research. [Link]
- Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine.
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